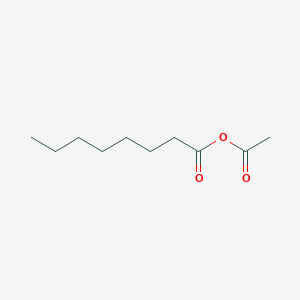
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent to the compound, resulting in the formation of oxidized products.
Reduction: The compound can be reduced using reducing agents, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpentylone: A substituted cathinone derivative with stimulant effects.
N,N-Dimethylaniline: An organic compound used as a precursor to dyes and other organic compounds.
Uniqueness
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
67465-94-5 |
|---|---|
Formule moléculaire |
C24H33ClN2O |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
N-[6-(dimethylamino)-4,4-diphenylheptan-3-ylidene]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-6-22(25-23(27)7-2)24(18-19(3)26(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19H,6-7,18H2,1-5H3;1H |
Clé InChI |
ICGJIBUJOVPOBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NC(=O)CC)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


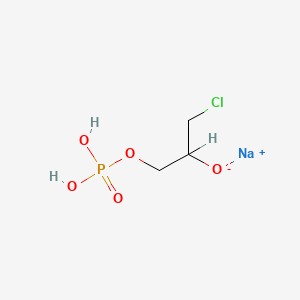



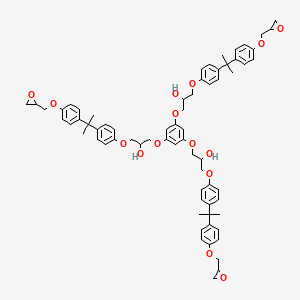
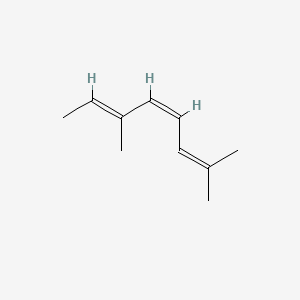
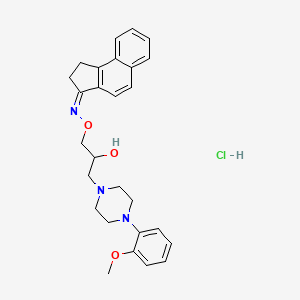
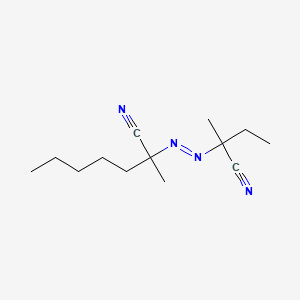

![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
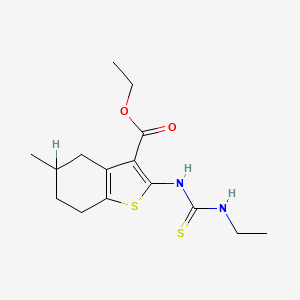
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
